molecular formula C8H5ClF3NO2 B1473811 Methyl 6-chloro-5-(trifluoromethyl)picolinate CAS No. 1211518-35-2

Methyl 6-chloro-5-(trifluoromethyl)picolinate

Cat. No.: B1473811
CAS No.: 1211518-35-2
M. Wt: 239.58 g/mol
InChI Key: PODTYUCVUPUSNR-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-(trifluoromethyl)picolinate: is a chemical compound with the molecular formula C8H5ClF3NO2 . It is a derivative of picolinic acid and is characterized by the presence of a chlorine atom and a trifluoromethyl group attached to the pyridine ring. This compound is used in various scientific research applications, particularly in the preparation of pyridine amides as cannabinoid CB2 receptor agonists .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 6-chloro-5-(trifluoromethyl)picolinate can be synthesized from 2-pyridinecarboxylic acid, 5-(trifluoromethyl)-, methyl ester, 1-oxide. The synthesis involves chlorination of the pyridine ring, followed by esterification to introduce the methyl ester group .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chlorination and esterification reactions under controlled conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-5-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Methyl 6-chloro-5-(trifluoromethyl)picolinate is used in several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, particularly pyridine amides.

    Biology: The compound is studied for its potential biological activities, including its role as a cannabinoid CB2 receptor agonist.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting cannabinoid receptors.

    Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 6-chloro-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as the cannabinoid CB2 receptor. The compound binds to the receptor, modulating its activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

  • Methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
  • 6-chloro-5-(trifluoromethyl)picolinic acid
  • Methyl 6-chloro-5-(trifluoromethyl)nicotinate

Comparison: Methyl 6-chloro-5-(trifluoromethyl)picolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher affinity for the cannabinoid CB2 receptor, making it a valuable compound for research in cannabinoid receptor modulation .

Biological Activity

Methyl 6-chloro-5-(trifluoromethyl)picolinate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of the Compound

This compound is a derivative of picolinic acid, characterized by the presence of a trifluoromethyl group and a chlorine atom on the pyridine ring. This unique structure contributes to its chemical reactivity and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

  • Cannabinoid CB2 Receptor Agonism : The compound has been identified as a potential agonist for the cannabinoid CB2 receptor, which plays a critical role in modulating pain and inflammation pathways. The binding to this receptor triggers downstream signaling that can lead to anti-inflammatory effects.
  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic processes, although specific targets have yet to be conclusively identified.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, with studies indicating effectiveness against various bacterial strains.
  • Herbicidal Activity : Due to its ability to inhibit plant growth-related enzymes, it has been investigated for use as an herbicide.
  • Analgesic Effects : Its role as a CB2 receptor agonist suggests potential applications in pain management.

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against various bacterial strains
HerbicidalInhibits enzymes related to plant growth
Cannabinoid AgonismModulates CB2 receptor activity leading to anti-inflammatory effects
Enzyme InhibitionPotential inhibition of metabolic enzymes (specifics under investigation)

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Pain Management

In vitro assays demonstrated that the compound effectively activates CB2 receptors, leading to reduced inflammatory markers in cell cultures. These findings support further exploration into its therapeutic potential for treating chronic pain conditions.

Research Findings

Recent studies have highlighted the following findings regarding this compound:

  • Lipophilicity : The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioactivity.
  • Synthetic Routes : Various synthetic methods have been developed for producing this compound efficiently while maintaining high purity levels suitable for research applications.

Properties

IUPAC Name

methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)5-3-2-4(6(9)13-5)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODTYUCVUPUSNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743794
Record name Methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211518-35-2
Record name Methyl 6-chloro-5-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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